molecular formula C13H10BrN3O2S B441638 (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one CAS No. 353788-85-9

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one

Cat. No. B441638
CAS RN: 353788-85-9
M. Wt: 352.21g/mol
InChI Key: GGNUSYALOIIXJN-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one, also known as BRD7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that targets specific cellular pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one involves the inhibition of specific cellular pathways, including the NF-κB pathway and the JAK/STAT pathway. These pathways play important roles in various cellular processes, including inflammation, cell growth, and immune response. By inhibiting these pathways, (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one can modulate cellular responses and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is its specificity for certain cellular pathways, which makes it a valuable tool for studying the role of these pathways in various diseases. In addition, this compound has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, one of the limitations of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is its limited solubility, which can affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one, including the identification of its molecular targets and the development of more potent and selective analogs. In addition, this compound could be further studied for its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the use of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one in combination with other drugs could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one involves several steps, including the condensation of 5-bromo-1-ethyl-2-oxoindoline with thiosemicarbazide, followed by the addition of chloroacetic acid and cyclization to form the thiazolidinone ring. The final step involves the removal of the protecting group to yield the desired compound.

Scientific Research Applications

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, this compound has been shown to have antiviral activity against several viruses, including influenza A virus and hepatitis C virus.

properties

IUPAC Name

(5Z)-2-amino-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-2-17-8-4-3-6(14)5-7(8)9(12(17)19)10-11(18)16-13(15)20-10/h3-5H,2H2,1H3,(H2,15,16,18)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNUSYALOIIXJN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one

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